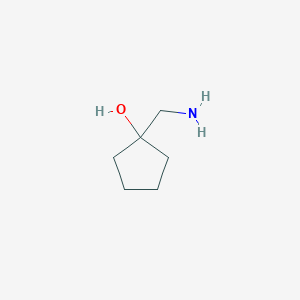

1-(Aminomethyl)cyclopentanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(aminomethyl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-6(8)3-1-2-4-6/h8H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEALJKFIUQDJAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30516528 | |

| Record name | 1-(Aminomethyl)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45511-81-7 | |

| Record name | 1-(Aminomethyl)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(aminomethyl)cyclopentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Aminomethyl)cyclopentanol from Cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1-(aminomethyl)cyclopentanol, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, cyclopentanone. This document details the core synthetic strategies, including the Strecker synthesis, the Bucherer-Bergs reaction, and a two-step cyanohydrin-based approach. Each method is presented with detailed experimental protocols, quantitative data, and mechanistic insights. Visual diagrams generated using Graphviz are provided to illustrate the reaction pathways and a general experimental workflow, adhering to strict formatting guidelines for clarity and technical accuracy.

Introduction

This compound is a bifunctional organic molecule featuring a primary amine and a tertiary alcohol on a cyclopentyl scaffold.[1][2] This unique arrangement of functional groups makes it an attractive starting material for the synthesis of a variety of more complex molecules with potential therapeutic applications. Its structural rigidity and the presence of hydrogen bond donors and acceptors allow for its use in the design of ligands for various biological targets. This guide explores the most common and effective methods for its synthesis from cyclopentanone, providing researchers with the necessary information to select and implement the most suitable route for their specific needs.

Synthetic Routes from Cyclopentanone

Three primary synthetic strategies for the preparation of this compound from cyclopentanone are discussed:

-

Route A: Strecker Synthesis followed by Reduction

-

Route B: Bucherer-Bergs Reaction followed by Hydrolysis and Reduction

-

Route C: Two-Step Synthesis via 1-Hydroxycyclopentanecarbonitrile

The following sections provide detailed descriptions of each route, including reaction mechanisms, experimental protocols, and relevant data.

Route A: Strecker Synthesis and Subsequent Reduction

The Strecker synthesis is a classic method for the preparation of α-amino acids and their precursors.[3] In the context of synthesizing this compound, cyclopentanone is first converted to 1-aminocyclopentanecarbonitrile. This intermediate is then reduced to the target amino alcohol.

Reaction Pathway:

Figure 1: Reaction pathway for the synthesis of this compound via the Strecker synthesis.

Experimental Protocol (Adapted from General Procedures):

Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile

-

In a well-ventilated fume hood, a solution of ammonium chloride (1.2 eq) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Cyclopentanone (1.0 eq) is added to the flask, followed by the dropwise addition of a solution of potassium cyanide (1.1 eq) in water.

-

The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 1-aminocyclopentanecarbonitrile, which can be used in the next step without further purification.

Step 2: Reduction of 1-Aminocyclopentanecarbonitrile

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.

-

The suspension is cooled in an ice bath, and a solution of 1-aminocyclopentanecarbonitrile (1.0 eq) in the same anhydrous solvent is added dropwise via the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete (monitored by TLC or IR spectroscopy by observing the disappearance of the nitrile peak).

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

The resulting granular precipitate is filtered off and washed with ether or THF.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford crude this compound.

-

The crude product can be purified by distillation under reduced pressure or by crystallization of its hydrochloride salt.

Route B: Bucherer-Bergs Reaction and Subsequent Modification

The Bucherer-Bergs reaction provides a route to 5,5-disubstituted hydantoins from ketones.[4][5] For cyclopentanone, this reaction yields 5,5-cyclopentanespirohydantoin. The hydantoin can then be hydrolyzed to the corresponding amino acid, which can be subsequently reduced to the target amino alcohol.

Reaction Pathway:

Figure 2: Reaction pathway for the synthesis of this compound via the Bucherer-Bergs reaction.

Experimental Protocol (Adapted from General Procedures):

Step 1: Synthesis of 5,5-Cyclopentanespirohydantoin

-

In a pressure vessel, a mixture of cyclopentanone (1.0 eq), potassium cyanide (1.2 eq), and ammonium carbonate (2.5 eq) in a suitable solvent such as ethanol/water is prepared.

-

The vessel is sealed and heated to 80-100 °C for several hours with stirring.

-

After cooling to room temperature, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the hydantoin.

-

The solid product is collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent like ethanol to yield pure 5,5-cyclopentanespirohydantoin.

Step 2: Hydrolysis to 1-Aminocyclopentanecarboxylic Acid

-

The 5,5-cyclopentanespirohydantoin (1.0 eq) is suspended in an aqueous solution of a strong base, such as barium hydroxide (Ba(OH)₂) or sodium hydroxide.

-

The mixture is heated at reflux for an extended period (24-72 hours) until the hydrolysis is complete.

-

After cooling, the excess base is neutralized. In the case of Ba(OH)₂, it can be precipitated as barium sulfate by the addition of sulfuric acid.

-

The precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The pH of the solution is then adjusted to the isoelectric point of the amino acid to induce precipitation.

-

The solid 1-aminocyclopentanecarboxylic acid is collected by filtration and can be recrystallized from water/ethanol.

Step 3: Reduction of 1-Aminocyclopentanecarboxylic Acid

-

The reduction of the carboxylic acid group to a primary alcohol can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent (e.g., THF, diethyl ether) following a procedure similar to that described in Route A, Step 2.

Route C: Two-Step Synthesis via 1-Hydroxycyclopentanecarbonitrile

This is a straightforward and often high-yielding method that involves the formation of a cyanohydrin intermediate, followed by its reduction.[1]

Reaction Pathway:

Figure 3: Reaction pathway for the synthesis of this compound via a cyanohydrin intermediate.

Experimental Protocol:

Step 1: Synthesis of 1-Hydroxycyclopentanecarbonitrile

-

To a stirred solution of sodium or potassium cyanide (1.1 eq) in water, cooled in an ice bath, cyclopentanone (1.0 eq) is added.

-

A solution of a mineral acid (e.g., HCl) or sodium bisulfite is then added dropwise while maintaining the temperature below 10 °C.

-

The mixture is stirred at room temperature for several hours.

-

The reaction mixture is then extracted with a suitable organic solvent (e.g., diethyl ether).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 1-hydroxycyclopentanecarbonitrile.

Step 2: Reduction of 1-Hydroxycyclopentanecarbonitrile

-

A solution of 1-hydroxycyclopentanecarbonitrile (1.0 eq) in an anhydrous ethereal solvent (e.g., THF) is added dropwise to a stirred suspension of lithium aluminum hydride (2.0-3.0 eq) in the same solvent under a nitrogen atmosphere, maintaining the temperature at 0-10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the nitrile group is fully reduced.

-

The reaction is worked up using the Fieser method as described in Route A, Step 2.

-

The crude product is isolated by filtration and evaporation of the solvent.

-

Purification can be achieved by vacuum distillation or by forming the hydrochloride salt, which can be recrystallized.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the final product. Please note that yields are highly dependent on the specific reaction conditions and purification methods employed.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| Cyclopentanone | C₅H₈O | 84.12 | Colorless liquid |

| This compound | C₆H₁₃NO | 115.17 | Solid or oil[2] |

| This compound HCl | C₆H₁₄ClNO | 151.63 | Solid[6] |

Table 1: Physicochemical properties of key compounds.

Spectroscopic Data

The following data corresponds to the hydrochloride salt of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) of this compound Hydrochloride: [6]

-

The spectrum would be expected to show signals for the cyclopentyl protons, the methylene protons of the aminomethyl group, and exchangeable protons from the hydroxyl and ammonium groups.

Further Characterization Data:

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expected to show distinct signals for the five carbons of the cyclopentyl ring and the methylene carbon of the aminomethyl group.

-

IR (Infrared) Spectroscopy: Characteristic peaks would include a broad O-H stretch for the alcohol, N-H stretches for the primary amine (or ammonium salt), and C-H stretches for the aliphatic cyclopentyl ring.

-

MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (or M+1 peak) corresponding to the molecular weight of the compound.

Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound.

Figure 4: General experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has outlined three viable synthetic routes for the preparation of this compound from cyclopentanone. The choice of a particular route will depend on factors such as available reagents, desired scale, and safety considerations. The two-step cyanohydrin route is often a direct and efficient method. The Strecker and Bucherer-Bergs reactions offer alternative pathways that proceed through well-established named reactions. The provided experimental protocols, while adapted from general procedures, offer a solid foundation for the practical synthesis of this valuable compound. Further optimization of reaction conditions may be necessary to achieve high yields and purity.

References

- 1. Buy this compound | 45511-81-7 [smolecule.com]

- 2. CAS 45511-81-7: this compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. [1-(AMINOMETHYL)CYCLOPROPYL]METHANOL(45434-02-4) 1H NMR spectrum [chemicalbook.com]

- 5. (1R,3S)-3-Aminomethyl-cyclopentanol hydrochloride(2472560-54-4) 1H NMR spectrum [chemicalbook.com]

- 6. This compound hydrochloride(76066-27-8) 1H NMR [m.chemicalbook.com]

In-depth Technical Guide: The Mechanism of Action of 1-(Aminomethyl)cyclopentanol

An Examination of Publicly Available Scientific Data

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document addresses the proposed mechanism of action for the chemical compound 1-(Aminomethyl)cyclopentanol. Following a comprehensive review of publicly accessible scientific literature and chemical databases, it has been determined that there is a significant lack of detailed information regarding the specific biological activities and molecular mechanisms of this compound. While it is cited as a potential building block in pharmaceutical synthesis, particularly for agents targeting neurological conditions, explicit studies detailing its pharmacodynamics, pharmacokinetics, and specific molecular targets are not currently available in the public domain.

Introduction

This compound is an organic compound featuring a cyclopentanol ring substituted with an aminomethyl group.[1][2] Its chemical structure suggests potential for biological activity due to the presence of both hydroxyl and amino functional groups, which can participate in various biological interactions.[2] The compound is recognized as a synthetic intermediate in the development of more complex molecules for pharmaceutical applications.[1][2][3][4] However, its intrinsic biological effects and mechanism of action have not been the subject of detailed published research.

Current State of Knowledge

Searches of scientific databases and chemical supplier information yield limited and general insights into the biological relevance of this compound.

2.1. Putative Biological Activity

General statements suggest that this compound has been investigated for potential neuroprotective effects and may interact with neurotransmitter systems.[1] There are also mentions of possible analgesic and anti-inflammatory properties.[3] It is important to note that these descriptions are broad and are not substantiated by published experimental data that clarifies the specific biological targets or pathways involved.

2.2. Use as a Synthetic Precursor

The primary documented application of this compound is as a chemical intermediate.[1][3][4] Its structural features make it a useful building block for the synthesis of more complex pharmaceutical agents.[2] The cyclopentane ring provides a rigid scaffold that can be functionalized to create novel chemical entities.[2]

Analysis of Available Data

A thorough investigation for quantitative data, such as binding affinities (e.g., Kᵢ, Kd), efficacy measurements (e.g., EC₅₀, IC₅₀), or detailed experimental protocols that would elucidate the mechanism of action of this compound, did not yield any specific results. The absence of such data in peer-reviewed literature prevents a detailed analysis of its pharmacological profile.

Conclusion

While the chemical identity and synthetic utility of this compound are established, its mechanism of action as a biologically active agent remains undefined in the public scientific domain. The general allusions to potential neuroprotective, analgesic, and anti-inflammatory effects are not supported by detailed, publicly available experimental evidence.

Consequently, the core requirements for an in-depth technical guide, including the presentation of quantitative data in structured tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled at this time. Further research and publication of experimental findings are necessary to elucidate the specific biological functions and mechanism of action of this compound. Without such foundational data, any discussion of its mechanism of action would be purely speculative.

References

A Technical Deep Dive into the Biological Activities of 1-(Aminomethyl)cyclopentanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(aminomethyl)cyclopentanol scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. The inherent structural rigidity of the cyclopentane ring, combined with the functional handles of the aminomethyl and hydroxyl groups, provides a unique three-dimensional framework for designing molecules that can interact with a variety of biological targets. This technical guide offers an in-depth exploration of the biological activities of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support further research and drug development efforts in this promising chemical space.

Aminopeptidase Inhibition

Derivatives of this compound have demonstrated notable inhibitory activity against aminopeptidases, a class of enzymes that play crucial roles in various physiological processes, including protein degradation, hormone regulation, and neuropeptide metabolism. Dysregulation of aminopeptidase activity has been implicated in several pathologies, such as cancer, hypertension, and neurodegenerative diseases, making them attractive therapeutic targets.

One such derivative, 1-(((4-aminobutyl)amino)methyl)cyclopentan-1-ol, has shown inhibitory potencies in the low micromolar range against certain aminopeptidase targets. This activity highlights the potential of the this compound core to be elaborated with side chains that can effectively probe the active sites of these enzymes.

Quantitative Data: Aminopeptidase Inhibition

| Derivative | Target | IC50 (µM) |

| 1-(((4-Aminobutyl)amino)methyl)cyclopentan-1-ol | Aminopeptidase | Low µM range |

Experimental Protocol: Aminopeptidase Inhibition Assay

A common method to determine the inhibitory activity of compounds against aminopeptidases is a continuous spectrophotometric rate determination assay.

Materials:

-

Test compound (this compound derivative)

-

Aminopeptidase enzyme

-

Chromogenic substrate (e.g., L-Leucine-p-nitroanilide)

-

Tricine buffer (pH 8.0)

-

Methanol

-

Bovine Serum Albumin (BSA)

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).

-

Prepare a working solution of the aminopeptidase enzyme in Tricine buffer containing BSA.

-

Prepare a stock solution of the chromogenic substrate in methanol and a working solution in Tricine buffer.

-

-

Assay Setup:

-

To the wells of a 96-well plate, add the Tricine buffer.

-

Add serial dilutions of the test compound to the appropriate wells. Include a vehicle control (solvent only) and a positive control inhibitor if available.

-

Add the aminopeptidase enzyme solution to all wells except for the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the chromogenic substrate solution to all wells.

-

Immediately place the microplate in the spectrophotometer and measure the increase in absorbance at a specific wavelength (e.g., 405 nm for the cleavage of L-Leucine-p-nitroanilide) over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the test compound.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Experimental Workflow for Aminopeptidase Inhibition Assay

Workflow for determining the inhibitory activity of this compound derivatives against aminopeptidases.

Antiproliferative Activity

A significant area of investigation for this compound derivatives has been their potential as anticancer agents. Certain derivatives have exhibited antiproliferative activity against various cancer cell lines. For instance, a series of 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives, which incorporate a cyclopentyl moiety, have shown promising results.

Quantitative Data: Antiproliferative Activity

| Derivative | Cell Line | IC50 (µM) |

| 8-Cyclopentyl-7,8-dihydropteridin-6(5H)-one Derivatives | ||

| Compound 6k | HCT-116 | 3.29[1] |

| HeLa | 6.75[1] | |

| HT-29 | 7.56[1] | |

| MDA-MB-231 | 10.30[1] | |

| 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives | ||

| Compound 3h | - | 0.07 (as 11β-HSD1 inhibitor) |

Note: While compound 3h is a cyclopentylamino derivative and not a direct this compound derivative, its potent activity highlights the potential of the cyclopentyl group in designing enzyme inhibitors.

Experimental Protocol: MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation, and thus the cytotoxic potential of compounds.

Materials:

-

Cancer cell lines (e.g., HCT-116, HeLa)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (this compound derivative)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value, the concentration at which the compound inhibits cell growth by 50%.

-

Workflow for MTT Assay

General workflow for assessing the antiproliferative activity of this compound derivatives using the MTT assay.

Neuroprotective Effects and Receptor Binding

The structural resemblance of this compound and its derivatives to neurotransmitters suggests their potential to interact with various receptors and transporters in the central nervous system. This has led to investigations into their neuroprotective properties and their ability to modulate neuronal signaling pathways. While specific quantitative data for direct derivatives of this compound are still emerging, the core structure is considered a valuable starting point for the design of neuromodulatory agents.

The GABAergic system, being the primary inhibitory neurotransmitter system in the brain, is a key area of interest. The aminomethyl group of the scaffold could potentially interact with GABA receptors.

Experimental Protocol: GABA Receptor Binding Assay

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.

Materials:

-

Rat brain tissue (e.g., cortex or cerebellum)

-

Test compound (this compound derivative)

-

Radioligand specific for the GABA receptor subtype of interest (e.g., [3H]muscimol for GABAA receptors)

-

Non-specific binding agent (e.g., a high concentration of unlabeled GABA)

-

Binding buffer (e.g., Tris-HCl)

-

Homogenizer

-

Centrifuge

-

Scintillation counter

-

Glass fiber filters

Procedure:

-

Membrane Preparation:

-

Homogenize the brain tissue in a suitable buffer.

-

Perform a series of centrifugations to isolate the cell membranes containing the receptors.

-

-

Binding Assay:

-

In assay tubes, combine the prepared membranes, the radioligand, and varying concentrations of the test compound.

-

Include tubes for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of unlabeled GABA).

-

Incubate the tubes to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each tube through glass fiber filters to separate the bound and free radioligand.

-

Wash the filters with cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the Ki (inhibitory constant), which represents the affinity of the compound for the receptor, using appropriate pharmacological models (e.g., the Cheng-Prusoff equation).

-

Signaling Pathway: Potential Modulation of GABAergic Neurotransmission

Hypothesized modulation of the GABAergic signaling pathway by this compound derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents targeting a range of biological processes. The derivatives synthesized to date have shown encouraging activities as enzyme inhibitors and antiproliferative agents. The structural features of this core motif also suggest significant potential for the discovery of new neuromodulatory compounds. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the structure-activity relationships of this versatile class of molecules. Future investigations focusing on systematic structural modifications and in-depth mechanistic studies will be crucial for unlocking the full therapeutic potential of this compound derivatives.

References

chemical properties of 1-(Aminomethyl)cyclopentanol

An In-depth Technical Guide on the Core Chemical Properties of 1-(Aminomethyl)cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a versatile bifunctional molecule. The information presented herein is intended to support research and development activities in medicinal chemistry, organic synthesis, and materials science.

Chemical and Physical Properties

This compound is an organic compound featuring a cyclopentane ring substituted with both an aminomethyl and a hydroxyl group.[1][2] This unique structure imparts properties of both amines and alcohols, influencing its reactivity and solubility.[1][2] The presence of the cyclopentane moiety adds a degree of structural rigidity.[1] It is soluble in water and can be formulated as a hydrochloride salt to enhance its aqueous solubility.[2]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | 1-(aminomethyl)cyclopentan-1-ol | [2] |

| CAS Number | 45511-81-7 | [2] |

| Molecular Formula | C₆H₁₃NO | [2] |

| Molecular Weight | 115.17 g/mol | [2] |

| Appearance | Solid, Light yellow crystalline powder | [1] |

| Boiling Point | 198.049 °C at 760 mmHg | |

| Flash Point | 73.578 °C | |

| ACD/LogP | -0.11 | |

| Polar Surface Area | 46.25 Ų | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 2 | |

| pKa | Data not readily available in literature |

Synthesis and Reactivity

Synthetic Routes

This compound can be synthesized through various methods. A common and effective approach involves the reduction of 1-hydroxycyclopentane carbonitrile, which can be prepared from cyclopentanone. This two-step process provides a reliable pathway to the target molecule.[2]

Experimental Protocol: Synthesis of this compound Hydrochloride

The following protocol details the synthesis of the hydrochloride salt of this compound from cyclopentanone.

Materials:

-

Cyclopentanone

-

Zinc bromide (ZnBr₂)

-

Trimethylsilyl cyanide (TMSCN)

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

Diatomaceous earth

-

Potassium hydroxide (KOH)

-

Sodium sulfate (Na₂SO₄)

-

Methyl tert-butyl ether (MTBE)

-

4N HCl in dioxane

Procedure:

-

Formation of 1-Hydroxycyclopentane Carbonitrile: To an ice-cooled mixture of cyclopentanone (65.0 mmol) and ZnBr₂ (8.00 mmol), slowly add TMSCN (73.4 mmol). Stir the reaction mixture at room temperature for 12 hours.

-

Reduction to this compound: Slowly add the resulting cyanohydrin solution dropwise to a suspension of LiAlH₄ (219 mmol) in THF (30.0 mL) at 0 °C. After the addition is complete, heat the mixture to reflux for 1 hour.

-

Work-up: Cool the reaction mixture to room temperature. Under vigorous stirring, slowly and sequentially add water (10.0 mL), 4M aqueous NaOH solution (10.0 mL), and water (10.0 mL).

-

Isolation of the Free Base: Remove the insoluble material by filtration through a diatomaceous earth pad. Separate the organic phase and dry it with KOH. Decant the dried organic phase, dry it further over Na₂SO₄, filter, and concentrate.

-

Formation of the Hydrochloride Salt: Dissolve the residue in MTBE (100 mL). Add a 4N HCl solution in dioxane (10.0 mL) and stir at room temperature for 30 minutes.

-

Final Product Isolation: Collect the resulting white solid precipitate by filtration to yield this compound hydrochloride.

Chemical Reactivity

The chemical behavior of this compound is dictated by its two functional groups:

-

Amino Group: The primary amine is nucleophilic and basic, readily undergoing reactions such as acylation, alkylation, and salt formation with acids.[2]

-

Hydroxyl Group: The tertiary alcohol can be oxidized or can participate in esterification and etherification reactions under appropriate conditions.

Biological and Pharmaceutical Relevance

This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of compounds targeting the central nervous system.[2] Research has indicated its potential in the development of neuroprotective agents and its ability to interact with neurotransmitter systems.[2] Its structural framework is a key component in the design of novel therapeutic agents for neurological disorders.[2]

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound hydrochloride from cyclopentanone.

Role in Drug Development

This diagram conceptualizes the role of this compound as a scaffold in the development of neurologically active pharmaceutical compounds.

References

Elucidating the Structure of 1-(Aminomethyl)cyclopentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 1-(aminomethyl)cyclopentanol. By detailing the synthesis and spectroscopic analysis of this compound, this document serves as a crucial resource for researchers in medicinal chemistry and drug development. The structural confirmation of this compound, a molecule with potential neuroprotective effects, is paramount for its application as a precursor in the synthesis of biologically active compounds.[1] This guide presents a logical workflow for structure determination, supported by detailed experimental protocols and a thorough analysis of spectroscopic data.

Introduction

This compound (C₆H₁₃NO, Molar Mass: 115.17 g/mol ) is a cyclic amino alcohol characterized by a cyclopentane ring substituted with both an aminomethyl and a hydroxyl group at the same carbon atom.[1] This unique arrangement of functional groups imparts specific chemical and physical properties that are of interest in pharmaceutical research. The molecule's potential to interact with neurotransmitter systems underscores the importance of its unambiguous structural verification.[1] This guide outlines the key analytical techniques employed to confirm the molecular structure of this compound.

Synthesis of this compound

The synthesis of this compound is a critical first step in its structural analysis, providing the material for spectroscopic investigation. A common and effective method involves the reduction of 1-hydroxycyclopentanecarbonitrile.

Synthesis Workflow

The following diagram illustrates the synthetic pathway from cyclopentanone to this compound hydrochloride.

Caption: Synthesis of this compound HCl.

Experimental Protocol: Synthesis of this compound Hydrochloride

-

Step 1: Formation of 1-Hydroxycyclopentanecarbonitrile To a cooled (ice bath) mixture of cyclopentanone (65.0 mmol) and zinc bromide (8.00 mmol), trimethylsilyl cyanide (73.4 mmol) is slowly added. The reaction mixture is then stirred at room temperature for 12 hours.

-

Step 2: Reduction to this compound The resulting cyanohydrin solution is added dropwise to a suspension of lithium aluminum hydride (219 mmol) in tetrahydrofuran (THF) at 0°C. The mixture is subsequently heated to reflux for 1 hour. After cooling to room temperature, water, 4M aqueous sodium hydroxide, and then more water are added sequentially with vigorous stirring.

-

Step 3: Isolation and Salt Formation The insoluble material is removed by filtration. The organic phase is separated, dried, and concentrated. The residue is dissolved in methyl tert-butyl ether (MTBE), and a 4N solution of HCl in dioxane is added. The mixture is stirred at room temperature for 30 minutes. The resulting white solid precipitate of this compound hydrochloride is collected by filtration.

Spectroscopic Analysis and Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Experimental Protocol for NMR Analysis

-

Sample Preparation: A sample of the analyte (e.g., 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.6 mL of chloroform-d, CDCl₃).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer at 25°C.

-

Data Acquisition: Standard pulse sequences are used to acquire one-dimensional ¹H and ¹³C spectra. Two-dimensional correlation experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity.

3.1.2. Predicted ¹H NMR Spectral Data

Based on the structure of this compound, the following proton signals are expected. The chemical shifts are estimations and would be confirmed by experimental data.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₂- (cyclopentane, 4 positions) | 1.5 - 1.8 | Multiplet | 8H |

| -CH₂-N | ~2.7 | Singlet | 2H |

| -OH, -NH₂ | Broad, variable | Singlet | 3H |

3.1.3. Predicted ¹³C NMR Spectral Data

The expected carbon signals for this compound are outlined below.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -CH₂- (cyclopentane, C2, C5) | ~24 |

| -CH₂- (cyclopentane, C3, C4) | ~38 |

| -C-OH | ~75 |

| -CH₂-NH₂ | ~45 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

3.2.1. Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) or direct infusion.

-

Ionization: Electron Ionization (EI) is a common method for generating ions from small organic molecules.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined.

3.2.2. Predicted Mass Spectrum Fragmentation

| m/z Value | Fragment Ion | Interpretation |

| 115 | [C₆H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 98 | [M - NH₃]⁺ | Loss of ammonia |

| 85 | [M - CH₂NH₂]⁺ | Alpha-cleavage, loss of the aminomethyl radical |

| 70 | [C₅H₁₀]⁺ | Loss of aminomethanol |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers.

3.3.1. Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding the sample with dry potassium bromide and pressing it into a thin, transparent disk. For a liquid, a thin film can be prepared between two salt plates.

-

Analysis: The sample is placed in the beam of an FTIR spectrometer, and the absorbance of infrared radiation is measured as a function of wavenumber.

3.3.2. Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3200-3600 (broad) | O-H stretch (alcohol) |

| 3300-3500 (medium) | N-H stretch (primary amine) |

| 2850-2960 (strong) | C-H stretch (alkane) |

| 1590-1650 (medium) | N-H bend (primary amine) |

| 1000-1260 (strong) | C-O stretch (alcohol) |

| 1000-1250 (medium) | C-N stretch (amine) |

Logical Workflow for Structure Elucidation

The process of elucidating the structure of an unknown compound like this compound follows a logical progression of analytical techniques.

Caption: Logical workflow for structure elucidation.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of synthesis and spectroscopic analysis. While the definitive experimental spectra for the free base are not widely published, the combination of synthetic methodology and predictive spectral data presented in this guide provides a robust framework for its characterization. The detailed protocols and expected data serve as a valuable reference for researchers working with this and structurally related compounds, facilitating further investigation into their potential therapeutic applications.

References

An In-depth Technical Guide on the Potential Neuroprotective Effects of 1-(Aminomethyl)cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a representative technical guide illustrating the potential neuroprotective effects of 1-(Aminomethyl)cyclopentanol. As of the last update, specific preclinical data for this compound is limited in publicly available literature. Therefore, this guide utilizes established experimental protocols and presents hypothetical data based on findings for structurally related compounds and known mechanisms of neuroprotection. This document is intended to serve as a template and a conceptual framework for the potential investigation of this compound.

Introduction

Neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and stroke represent a significant and growing global health challenge. A key pathological feature of these conditions is the progressive loss of neuronal structure and function. Consequently, the development of neuroprotective agents that can slow or halt this degenerative process is a major focus of therapeutic research.

This compound is a small molecule containing a cyclopentanol moiety and an aminomethyl group. While direct evidence of its neuroprotective efficacy is still emerging, its structural features suggest potential interactions with key biological targets involved in neuronal survival pathways. It has been explored as a precursor in the synthesis of various pharmaceutical agents, particularly those aimed at neurological conditions[1]. This guide outlines a hypothetical preclinical investigation into the neuroprotective properties of this compound, detailing potential mechanisms of action, experimental designs, and expected quantitative outcomes. The compound's ability to interact with neurotransmitter systems suggests possible applications in treating neurological disorders[1].

Hypothetical Mechanism of Action

Based on the known mechanisms of neuroprotection, this compound could potentially exert its effects through one or more of the following pathways:

-

Modulation of NMDA Receptor Activity: Glutamate-induced excitotoxicity, mediated by over-activation of N-methyl-D-aspartate (NMDA) receptors, is a major contributor to neuronal death in ischemic stroke and other neurodegenerative conditions[2][3]. This compound, due to its amino group, might act as a modulator of the NMDA receptor, potentially by competing with glycine at its co-agonist site or by interacting with the polyamine binding site, thereby reducing excessive calcium influx and subsequent neuronal damage.

-

Activation of Pro-Survival Signaling Cascades: The PI3K/Akt and MAPK signaling pathways are critical regulators of cell survival and apoptosis[2][4][5][6]. It is plausible that this compound could activate pro-survival kinases such as Akt, leading to the phosphorylation and inhibition of pro-apoptotic proteins like Bad and the activation of transcription factors that promote the expression of anti-apoptotic genes.

-

Anti-inflammatory and Antioxidant Effects: Neuroinflammation and oxidative stress are key components of neurodegeneration[7][8][9]. The compound might exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines or antioxidant effects by scavenging reactive oxygen species (ROS).

Experimental Protocols

This section details the methodologies for key experiments to assess the neuroprotective effects of this compound.

In Vitro Neuroprotection Assays

-

Cell Line: SH-SY5Y human neuroblastoma cells are a widely used and appropriate model for in vitro neuroprotection studies.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

-

Excitotoxicity Model: Cells are exposed to 100 µM glutamate for 24 hours to induce excitotoxic cell death.

-

Oxidative Stress Model: Cells are treated with 200 µM hydrogen peroxide (H₂O₂) for 6 hours to induce oxidative stress-mediated apoptosis.

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (1, 10, 50, 100 µM) for 2 hours.

-

Induce neuronal damage by adding glutamate or H₂O₂.

-

After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

-

Plate SH-SY5Y cells in a 6-well plate at a density of 2 x 10⁵ cells/well.

-

Treat the cells with this compound and the neurotoxic agent as described above.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

In Vivo Neuroprotection Model (Rat Model of Focal Cerebral Ischemia)

-

Species: Adult male Sprague-Dawley rats (250-300g).

-

Model: Middle Cerebral Artery Occlusion (MCAO) model to induce focal cerebral ischemia.

-

Anesthetize the rats with isoflurane.

-

Induce focal cerebral ischemia by inserting a nylon monofilament into the internal carotid artery to occlude the middle cerebral artery.

-

Administer this compound (e.g., 10, 20, 50 mg/kg, intraperitoneally) or vehicle control at the time of reperfusion (removal of the filament after 90 minutes of occlusion).

-

Monitor neurological deficit scores at 24 and 48 hours post-MCAO.

-

At 48 hours, euthanize the animals and perfuse the brains.

-

Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

Data Presentation

The following tables summarize hypothetical quantitative data from the described experiments.

Table 1: In Vitro Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| Control (untreated) | - | 100 ± 5.2 |

| Glutamate (100 µM) | - | 45.3 ± 4.1 |

| Glutamate + Cpd X | 1 | 52.1 ± 3.8 |

| Glutamate + Cpd X | 10 | 68.7 ± 4.5 |

| Glutamate + Cpd X | 50 | 85.2 ± 3.9 |

| Glutamate + Cpd X | 100 | 88.9 ± 4.2 |

(Cpd X = this compound)

Table 2: In Vitro Neuroprotective Effect of this compound against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

| Treatment Group | Concentration (µM) | Percentage of Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) |

| Control (untreated) | - | 3.1 ± 0.8 |

| H₂O₂ (200 µM) | - | 35.6 ± 2.9 |

| H₂O₂ + Cpd X | 1 | 30.2 ± 2.5 |

| H₂O₂ + Cpd X | 10 | 21.4 ± 2.1 |

| H₂O₂ + Cpd X | 50 | 12.8 ± 1.7 |

| H₂O₂ + Cpd X | 100 | 10.5 ± 1.5 |

(Cpd X = this compound)

Table 3: In Vivo Neuroprotective Effect of this compound in a Rat MCAO Model

| Treatment Group | Dose (mg/kg) | Neurological Deficit Score (at 24h) (Mean ± SD) | Infarct Volume (mm³) (Mean ± SD) |

| Sham | - | 0.2 ± 0.1 | 5.1 ± 2.3 |

| Vehicle (MCAO) | - | 3.8 ± 0.5 | 210.5 ± 25.8 |

| Cpd X (MCAO) | 10 | 3.1 ± 0.4 | 165.3 ± 21.2 |

| Cpd X (MCAO) | 20 | 2.4 ± 0.3 | 112.7 ± 18.9 |

| Cpd X (MCAO) | 50 | 1.8 ± 0.2 | 75.4 ± 15.6 |

(Cpd X = this compound)

Visualizations

Experimental Workflow

Caption: Experimental workflow for assessing neuroprotective effects.

Signaling Pathways

Caption: NMDA receptor-mediated excitotoxicity signaling pathway.

Caption: PI3K/Akt pro-survival signaling pathway.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the preclinical evaluation of this compound as a potential neuroprotective agent. The outlined experimental protocols for in vitro and in vivo models, coupled with the structured presentation of potential quantitative data, offer a clear roadmap for future research. The visualized experimental workflow and signaling pathways further elucidate the logical progression of such an investigation and the potential molecular mechanisms that may be involved. While the data presented herein is illustrative, it underscores the potential of this compound as a candidate for further investigation in the context of neurodegenerative diseases. Future studies are warranted to generate empirical data and validate the neuroprotective efficacy and mechanism of action of this compound.

References

- 1. neurodegenerationresearch.eu [neurodegenerationresearch.eu]

- 2. Transcription-dependent and -independent control of neuronal survival by the PI3K-Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting NMDA receptors in stroke: new hope in neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. datta.hms.harvard.edu [datta.hms.harvard.edu]

- 5. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding MAPK Signaling Pathways in Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PI3K Signaling in Neurons: A Central Node for the Control of Multiple Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural products in the management of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

1-(Aminomethyl)cyclopentanol: A Versatile Precursor in Modern Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1-(Aminomethyl)cyclopentanol is a bifunctional organic compound featuring a primary amine and a tertiary alcohol attached to a cyclopentane scaffold. This unique combination of functional groups imparts a specific three-dimensional structure and reactivity profile, making it a valuable and versatile building block in synthetic organic chemistry.[1][2] Its rigid cyclopentane core is of particular interest in medicinal chemistry for the development of novel therapeutic agents, especially those targeting the central nervous system.[1] This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound as a key synthetic precursor, with a focus on its role in the development of pharmaceutically relevant molecules.

Physicochemical Properties and Data

This compound is a solid at room temperature, often supplied as a free base or as a more stable hydrochloride salt to improve solubility and handling.[1] Its structure, containing both a hydrogen bond donor (-OH, -NH2) and acceptor (-N, -O), influences its physical properties and reactivity.[2]

| Property | Data | Reference |

| Molecular Formula | C₆H₁₃NO | [1] |

| Molecular Weight | 115.17 g/mol | [1][3] |

| CAS Number | 45511-81-7 (free base) | [2][4] |

| CAS Number (HCl salt) | 76066-27-8 | [5] |

| Appearance | Solid, Light yellow crystalline powder | [2] |

| Purity (Commercial) | Typically ≥95% | [2][4] |

| Canonical SMILES | NCC1(O)CCCC1 | [4] |

| InChI Key | FEALJKFIUQDJAV-UHFFFAOYSA-N | [4] |

Synthesis of this compound

The synthesis of this compound can be accomplished through several established routes, primarily starting from readily available cyclopentanone derivatives. These methods leverage classical organic reactions to introduce the required aminomethyl and hydroxyl functionalities.

Synthetic Pathways

Two primary synthetic strategies have been reported for the preparation of this compound:

-

From 1-Hydroxycyclopentane Carbonitrile: This method involves the reduction of a cyanohydrin intermediate, which is itself derived from cyclopentanone.

-

From Cyclopentanone: A more direct approach involves the reduction of other cyclopentanone derivatives.[1]

The synthesis starting from the cyanohydrin is a common and effective laboratory-scale method.

References

An In-depth Technical Guide to 1-(Aminomethyl)cyclopentanol (CAS: 45511-81-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Aminomethyl)cyclopentanol, a versatile organic compound with significant potential in pharmaceutical and chemical research. The document details its physicochemical properties, synthesis protocols, biological activities, and applications, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Core Physicochemical Properties

This compound is an organic compound featuring a cyclopentane ring substituted with both an aminomethyl and a hydroxyl group.[1] This unique structure imparts properties of both amines and alcohols, influencing its reactivity and potential as a building block in complex molecule synthesis.[1] Its molecular formula is C₆H₁₃NO, with a molecular weight of approximately 115.18 g/mol .[2] The presence of the hydroxyl and amino groups allows for hydrogen bonding, which affects its solubility in polar solvents.[1]

| Property | Value | Source |

| CAS Number | 45511-81-7 | [3] |

| Molecular Formula | C₆H₁₃NO | [1][2][3][4] |

| Molecular Weight | 115.17 g/mol | [5] |

| Alternate Names | 1-(Aminomethyl)Cyclopentan-1-Ol, 1-Aminomethyl-1-cyclopentanol | [1] |

| Appearance | Colorless liquid or light yellow crystalline solid | [1][3] |

| Boiling Point | 198.05 °C at 760 mmHg | [3] |

| Flash Point | 73.58 °C | [3] |

| Vapour Pressure | 0.093 mmHg at 25°C | [3] |

| Polar Surface Area | 46.25 Ų | [3] |

| #H bond acceptors | 2 | [3] |

| #H bond donors | 3 | [3] |

| #Freely Rotating Bonds | 3 | [3] |

| Solubility | Soluble in water | [3] |

| Melting Point (HCl salt) | 190 °C |

Spectroscopic Data

While comprehensive, experimentally-derived spectroscopic data sets for this compound are not widely published, predicted spectra are available.[3] The structural features of the molecule—a primary amine, a tertiary alcohol, and a cyclopentyl ring—would produce characteristic signals.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aminomethyl protons (CH₂-N), the cyclopentyl ring protons, and a broad singlet for the hydroxyl proton (-OH) and amine protons (-NH₂), which are exchangeable.[6]

-

¹³C NMR: The carbon NMR would display distinct signals for the aminomethyl carbon, the quaternary carbon bearing the hydroxyl group, and the carbons of the cyclopentane ring.[3]

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations for the cyclopentyl ring would appear just below 3000 cm⁻¹, and C-N and C-O stretching bands would be visible in the fingerprint region (1000-1300 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of water, the aminomethyl group, or ring fragments.

Synthesis and Experimental Protocols

This compound can be synthesized through various routes, often starting from cyclopentanone or its derivatives.[2] A common and effective method involves the reduction of an intermediate cyanohydrin.[2][7]

Experimental Protocol: Synthesis of this compound hydrochloride from Cyclopentanone [7]

This two-stage protocol involves the formation of a cyanohydrin intermediate followed by its reduction.

Stage 1: Formation of 1-Hydroxycyclopentanecarbonitrile

-

To a mixture of cyclopentanone (5.50 g, 65.0 mmol) and zinc bromide (ZnBr₂, 0.20 g, 8.00 mmol), cool the reaction vessel in an ice bath.

-

Slowly add trimethylsilyl cyanide (TMSCN, 10.0 mL, 73.4 mmol) to the cooled mixture.

-

Remove the ice bath and stir the reaction mixture at room temperature for 12 hours. The resulting solution contains the cyanohydrin intermediate.

Stage 2: Reduction and Salt Formation

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄, 8.34 g, 219 mmol) in tetrahydrofuran (THF, 30.0 mL) and cool it to 0 °C.

-

Slowly add the cyanohydrin solution dropwise to the LiAlH₄ suspension.

-

After the addition is complete, heat the mixture to reflux for 1 hour.

-

Cool the mixture to room temperature and quench the reaction by sequential, slow addition of water (10.0 mL), 4M NaOH aqueous solution (10.0 mL), and another portion of water (10.0 mL) under vigorous stirring.

-

Filter the mixture through a pad of diatomaceous earth to remove insoluble material.

-

Separate the organic phase and dry it with potassium hydroxide (KOH), followed by sodium sulfate (Na₂SO₄).

-

Concentrate the dried organic phase. Dissolve the residue in tert-butyl methyl ether (MTBE, 100 mL).

-

Add a 4N HCl solution in dioxane (10.0 mL) and stir at room temperature for 30 minutes.

-

Collect the resulting white solid precipitate by filtration to yield this compound hydrochloride (6.68 g, 68% yield).

References

- 1. CAS 45511-81-7: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 45511-81-7 [smolecule.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound hydrochloride(76066-27-8) 1H NMR spectrum [chemicalbook.com]

- 7. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

molecular weight and formula of 1-(Aminomethyl)cyclopentanol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(Aminomethyl)cyclopentanol, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is an organic compound featuring a cyclopentane ring substituted with both an aminomethyl and a hydroxyl group.[1] This structure imparts properties of both amines and alcohols, such as the ability to form hydrogen bonds, which influences its solubility in polar solvents.[1] It is primarily utilized as a building block or intermediate in the synthesis of more complex pharmaceutical compounds.[1][2]

Table 1: Quantitative Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO | [1][2][3] |

| Molecular Weight | 115.17 g/mol | [2][3] |

| CAS Number | 45511-81-7 | [1][2][3] |

| IUPAC Name | 1-(aminomethyl)cyclopentan-1-ol | [3] |

| Appearance | Colorless liquid or light yellow crystalline solid | [1][2] |

| Solubility | Soluble in water | [1][2] |

Synthesis of this compound Hydrochloride

A common method for the synthesis of this compound is through the reduction of a cyclopentanone derivative.[3] The following is a detailed experimental protocol for the synthesis of its hydrochloride salt starting from 1-hydroxycyclopentanecarbonitrile.

Experimental Protocol: Synthesis from 1-Hydroxycyclopentanecarbonitrile [2]

Materials:

-

Cyclopentanone

-

Trimethylsilyl cyanide (TMSCN)

-

Zinc bromide (ZnBr₂)

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Water

-

4M Sodium hydroxide (NaOH) aqueous solution

-

Potassium hydroxide (KOH)

-

Sodium sulfate (Na₂SO₄)

-

Methyl tert-butyl ether (MTBE)

-

4N Hydrochloric acid (HCl) in dioxane

-

Diatomaceous earth

Procedure:

-

Formation of Cyanohydrin:

-

To a mixture of cyclopentanone (5.50 g, 65.0 mmol) and ZnBr₂ (0.20 g, 8.00 mmol), cooled in an ice bath, slowly add TMSCN (10.0 mL, 73.4 mmol).

-

Stir the reaction mixture at room temperature for 12 hours.

-

-

Reduction of the Cyanohydrin:

-

Slowly add the resulting cyanohydrin solution dropwise to a suspension of LiAlH₄ (8.34 g, 219 mmol) in anhydrous THF (30.0 mL) at 0 °C.

-

Heat the mixture to reflux for 1 hour.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Under vigorous stirring, slowly and sequentially add water (10.0 mL), 4M NaOH aqueous solution (10.0 mL), and water (10.0 mL).

-

Remove the insoluble material by filtration through a pad of diatomaceous earth.

-

Separate the organic phase and dry it with KOH.

-

Decant the dried organic phase, dry it further over Na₂SO₄, filter, and concentrate.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the residue in MTBE (100 mL).

-

Add a 4N HCl solution in dioxane (10.0 mL) and stir at room temperature for 30 minutes.

-

Collect the resulting white solid precipitate by filtration to yield this compound hydrochloride.

-

The following diagram illustrates the workflow for this synthesis.

Caption: Workflow for the synthesis of this compound hydrochloride.

Biological Activity and Potential Applications

This compound is recognized for its potential applications in the pharmaceutical industry.[2] Research indicates that it may exhibit various biological activities, including potential neuroprotective effects.[3] Its structural features make it a valuable precursor in the synthesis of biologically active compounds, and its ability to potentially interact with neurotransmitter systems suggests it could be a candidate for the development of treatments for neurological disorders.[3] However, detailed studies elucidating the specific mechanisms of action and signaling pathways for this compound are not widely available in the public literature. Further research is necessary to fully understand its pharmacological profile.

References

An In-depth Technical Guide to the Solubility Profile of 1-(Aminomethyl)cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility characteristics of 1-(Aminomethyl)cyclopentanol. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative descriptions, the impact of salt formation on solubility, and a detailed experimental protocol for determining thermodynamic solubility. The structural features of this compound, containing both a hydroxyl and an amino functional group, suggest its amphipathic nature and potential for solubility in both polar and some non-polar solvents.[1] This guide is intended to be a valuable resource for researchers and professionals in drug development by providing both theoretical context and practical methodologies for solubility assessment.

Introduction to this compound

This compound is an organic compound featuring a cyclopentanol ring substituted with an aminomethyl group.[1][2] Its molecular structure, which includes a primary amine and a tertiary alcohol, makes it a valuable building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological conditions.[2] The presence of both hydrogen bond donor and acceptor groups influences its physicochemical properties, including solubility, which is a critical parameter in drug discovery and development.[1] Understanding the solubility profile of this compound is essential for its formulation, delivery, and overall bioavailability.

Solubility Profile of this compound

Currently, there is a lack of specific, publicly available quantitative data on the solubility of this compound in various solvents at different temperatures. However, qualitative assessments and the chemical nature of the molecule provide valuable insights into its expected solubility behavior.

The molecule's hydroxyl and amino groups can participate in hydrogen bonding, which generally leads to good solubility in polar solvents like water.[1] It is described in chemical literature as being soluble in water.[3] The formation of its hydrochloride salt is known to enhance its aqueous solubility, a common strategy employed for amine-containing pharmaceutical compounds.[2]

Table 1: Summary of Qualitative Solubility Data for this compound

| Solvent | Qualitative Solubility | Source |

| Water | Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A safety data sheet for a similar compound, (1S,3R)-3-Aminomethyl-cyclopentanol, indicates solubility in DMSO. This suggests that this compound is also likely soluble in DMSO. |

| Polar Solvents | Expected to be soluble due to the presence of hydroxyl and aminomethyl groups capable of hydrogen bonding.[1] | N/A |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The Shake-Flask method, as described by Higuchi and Connors, is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][5] It is considered a "gold standard" for solubility measurements.[4] The following protocol is a general guideline that can be adapted for this compound.

3.1. Materials and Equipment

-

This compound (solid form)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Solvent: Prepare the desired solvent systems. For aqueous solubility, buffered solutions at physiological pH are often used.

-

Addition of Excess Solute: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed in equilibrium with the solid phase.[4][5]

-

Equilibration: Seal the vials and place them on an orbital shaker in a constant temperature bath. The system should be agitated for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[5][6] It is recommended to take measurements at different time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, the supernatant can be carefully withdrawn and filtered through a syringe filter or centrifuged at high speed.[6][7] This step is critical to avoid undissolved particles in the sample for analysis.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the Shake-Flask method for determining thermodynamic solubility.

References

- 1. CAS 45511-81-7: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound | 45511-81-7 [smolecule.com]

- 3. Page loading... [wap.guidechem.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Methodological & Application

Application Notes: The Versatile Role of 1-(Aminomethyl)cyclopentanol in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(Aminomethyl)cyclopentanol as a key building block in the synthesis of pharmaceutical agents. This versatile intermediate, featuring a cyclopentane core with both amino and hydroxyl functionalities, offers a valuable scaffold for the development of novel therapeutics, particularly in the areas of neurological disorders and infectious diseases.

Introduction

This compound is a carbocyclic primary amino alcohol that has garnered significant interest in medicinal chemistry. Its rigid cyclopentane framework provides a structurally distinct alternative to linear and aromatic systems, often leading to improved metabolic stability and unique pharmacological profiles. The presence of both a primary amine and a tertiary alcohol allows for a wide range of chemical modifications, making it an ideal starting material for the synthesis of diverse compound libraries.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound and its derivatives lies in their use as intermediates for the synthesis of bioactive molecules. Research indicates its potential role as a precursor in compounds targeting neurological disorders due to its ability to interact with neurotransmitter systems.[1] Furthermore, the cyclopentane moiety is a key structural feature in various antiviral and anticancer agents, where it serves as a stable isostere for the furanose sugar in nucleoside analogs.

Analogs of Neurological Drugs

While the direct synthesis of a marketed drug from this compound is not widely documented, its structural similarity to the active pharmaceutical ingredient Gabapentin, 1-(aminomethyl)cyclohexaneacetic acid, makes it a prime candidate for the synthesis of novel analogs. Gabapentin is a widely used anticonvulsant and analgesic. The substitution of the cyclohexane ring with a cyclopentane ring can lead to new chemical entities with potentially altered pharmacokinetic and pharmacodynamic properties.

Synthesis of Antibacterial Agents

A significant application of aminocyclopentanol derivatives is in the development of novel antibiotics. For example, a structurally related compound, ((1R,3S)-3-Aminocyclopentyl)methanol, has been utilized in the synthesis of cyclopentane-based muraymycin analogs. These compounds target the MraY enzyme, which is essential for bacterial cell wall biosynthesis, making it a promising target for new antibacterial drugs. The synthesis of these analogs showcases a practical application of the aminocyclopentanol scaffold in creating complex, biologically active molecules.[2]

Experimental Protocols and Data

The following sections provide detailed experimental protocols based on the synthesis of cyclopentane-based muraymycin analogs, demonstrating a practical application of a substituted aminocyclopentanol derivative in pharmaceutical research.[2]

Synthesis of ((1R,3S)-3-Aminocyclopentyl)methanol (A Key Intermediate)

A crucial step in the synthesis of the muraymycin analogs is the preparation of the aminocyclopentanol core. The following protocol is adapted from the synthesis of a similar intermediate.[2]

Reaction Scheme:

Caption: Reduction to form the aminocyclopentanol intermediate.

Protocol:

-

A mixture of tert-Butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (15.68 g, 74.25 mmol) and NaBH₄ (5.62 g, 14.85 mmol) in MeOH (300 mL) is stirred at 25 °C for 3 hours.[2]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to yield ((1R,3S)-3-Aminocyclopentyl)methanol.

| Reactant | Product | Yield |

| tert-Butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | ((1R,3S)-3-Aminocyclopentyl)methanol | Not explicitly stated, but a subsequent step has a 52% yield over two steps.[2] |

Multi-step Synthesis of a Cyclopentane-Based MraY Inhibitor

The following workflow illustrates the key stages in the synthesis of a potent muraymycin analog starting from the aminocyclopentanol intermediate.[2]

Caption: Workflow for the synthesis of a cyclopentane-based MraY inhibitor.

Quantitative Data from Key Synthetic Steps:

| Reaction Step | Product | Yield |

| Glycosylation of the 1,2-syn-amino alcohol | Glycosylated product | 60%[2] |

| Azide reduction and subsequent Boc protection | Boc-protected amine | 52% (over two steps)[2] |

| Cbz deprotection and reductive alkylation | Carbamate intermediate | 59% (over two steps)[2] |

Signaling Pathway Context: MraY Inhibition

The synthesized cyclopentane-based muraymycin analogs are designed to inhibit the MraY translocase, a critical enzyme in the bacterial peptidoglycan biosynthesis pathway. By blocking this enzyme, the analogs prevent the formation of the bacterial cell wall, leading to cell death.

Caption: Mechanism of action of cyclopentane-based muraymycin analogs.

Conclusion